molecular formula C14H16N2O6S B5218701 ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate

ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate

Cat. No.: B5218701
M. Wt: 340.35 g/mol
InChI Key: KKTJDCVDFPLIMU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that make it a valuable intermediate in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Acetylamino Group: The initial step involves the acetylation of 4-aminobenzenesulfonamide to form 4-(acetylamino)benzenesulfonamide.

    Coupling Reaction: This intermediate is then coupled with ethyl acetoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and acetylamino groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: Lacks the sulfonyl and acetylamino groups, making it less reactive in certain chemical reactions.

    Ethyl 4-(sulfonylamino)benzoate: Contains the sulfonyl group but lacks the acetylamino group, affecting its biological activity.

    Ethyl 4-(acetylamino)benzoate: Contains the acetylamino group but lacks the sulfonyl group, influencing its chemical reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S/c1-3-22-14(19)9-8-13(18)15-11-4-6-12(7-5-11)23(20,21)16-10(2)17/h4-9H,3H2,1-2H3,(H,15,18)(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTJDCVDFPLIMU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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